molecular formula C9H10ClNO B2695928 6-Chloro-1,2,3,4-tetrahydroquinolin-4-ol CAS No. 32488-34-9

6-Chloro-1,2,3,4-tetrahydroquinolin-4-ol

Cat. No.: B2695928
CAS No.: 32488-34-9
M. Wt: 183.64
InChI Key: CTGXTNYVBXBBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Tetrahydroquinoline Scaffold in Chemical and Biomedical Research

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a prominent structural motif found in a wide array of natural products and synthetic pharmaceuticals. nih.gov This scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets, thus exhibiting a broad range of pharmacological activities. tandfonline.com Tetrahydroquinoline and its derivatives are heterocyclic compounds that have been extensively studied for their potential therapeutic applications. ontosight.aieurekaselect.com

The significance of the tetrahydroquinoline scaffold stems from its presence in numerous biologically active compounds. ontosight.ainih.gov Researchers have explored its potential in developing treatments for a variety of diseases. ontosight.ai Naturally occurring and synthetic compounds containing this scaffold have demonstrated a wide spectrum of biological effects, which has fueled ongoing research into their therapeutic potential. eurekaselect.comnih.gov The versatility of the tetrahydroquinoline ring system allows for the synthesis of diverse derivatives with varied biological functions, making it a cornerstone in drug discovery and development. ingentaconnect.com

The broad biological activities associated with the tetrahydroquinoline scaffold are a major focus of research. These activities include potential applications in treating cancer, malaria, and various neurological disorders. ontosight.aieurekaselect.com The development of novel synthetic methods to create tetrahydroquinoline derivatives continues to be an active area of investigation, aiming to produce new compounds with enhanced efficacy and specificity. nih.gov

Table 1: Investigated Biological Activities of Tetrahydroquinoline Derivatives

Biological Activity Research Context Citation(s)
Anticancer Derivatives have shown cytotoxic effects and potency in human cancer cell lines by interfering with processes like cell proliferation and apoptosis. eurekaselect.com, ingentaconnect.com
Antimalarial The scaffold is a component of compounds studied for their activity against malaria parasites. ontosight.ai
Antimicrobial Certain tetrahydroquinoline-containing compounds have been investigated for their potential as antimicrobial agents. ontosight.ai
Neuroprotective Some derivatives have been explored for their potential neuroprotective or neuromodulatory effects on the central nervous system (CNS). ontosight.ai
Anti-inflammatory Research has indicated that some analogs possess anti-inflammatory properties. rsc.org
Antiviral The antiviral properties of compounds containing this scaffold, including against HIV, have been a subject of study. nih.gov

Research Context and Importance of the 6-Chloro-1,2,3,4-tetrahydroquinolin-4-ol Moiety as a Key Building Block and Research Target

The compound this compound is a specific derivative of the tetrahydroquinoline family that holds particular importance as a key intermediate and building block in organic synthesis. beilstein-journals.org Its structural features—the tetrahydroquinoline core, a chlorine atom at the 6-position, and a hydroxyl group at the 4-position—make it a versatile substrate for creating more complex molecules.

The presence of a halogen, specifically chlorine, on the quinoline (B57606) ring is a significant feature. Halogenated quinolines have been the subject of considerable research, with studies revealing their potential in various applications, including the development of agents with potent antibacterial activities. nih.govnih.gov The position of the halogen can influence the biological activity of the molecule, and C5-halogenated quinolines, for example, are of interest for their potential biological and pharmaceutical applications. rsc.org The halogen atom can serve as a handle for further chemical modifications through various coupling reactions, thereby increasing the molecular diversity of the resulting products.

Furthermore, the hydroxyl group (-ol) at the 4-position of the tetrahydroquinoline ring introduces a reactive site. This functional group can be readily transformed into other functionalities or used as a point of attachment for other molecular fragments, which is a crucial aspect of its role as a building block in synthetic chemistry. mdpi.com

In the context of drug discovery and medicinal chemistry, molecules like this compound are valuable starting materials. researchgate.net They provide a foundational scaffold that can be systematically modified to explore structure-activity relationships (SAR). By synthesizing a library of compounds derived from this key intermediate, researchers can investigate how different substituents and structural modifications affect the biological activity, leading to the identification of new therapeutic leads. The synthesis of such functionalized heterocyclic compounds is a fundamental aspect of developing new pharmaceuticals. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydroquinolin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,9,11-12H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGXTNYVBXBBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1O)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Chloro 1,2,3,4 Tetrahydroquinolin 4 Ol and Its Derivatives

Established Synthetic Pathways for the Tetrahydroquinoline Core and Substituted Analogs

The synthesis of the tetrahydroquinoline framework is a well-trodden area of organic chemistry, with a variety of established methods. These pathways can be broadly categorized into classical cyclization and reduction techniques, as well as more contemporary multi-component and domino reaction strategies.

Cyclization Reactions and Reductive Approaches for Tetrahydroquinolines

The construction of the tetrahydroquinoline core often relies on the formation of the heterocyclic ring through intramolecular cyclization or the reduction of a pre-formed quinoline (B57606). One of the earliest methods is the Skraup-Doebner-von Miller synthesis , which involves the reaction of anilines with α,β-unsaturated carbonyl compounds under strong acid catalysis. While historically significant, this method's harsh conditions can limit its applicability for substrates with sensitive functional groups.

A more versatile approach involves the reductive cyclization of substituted nitroarenes. For instance, 1-(2-nitrophenyl)ethan-1-one can undergo reductive cyclization to yield tetrahydroquinoline derivatives. This strategy is advantageous as the nitro group can be reduced to an amine, which then participates in an intramolecular cyclization.

Furthermore, the direct reduction of quinolines is a straightforward method for accessing tetrahydroquinolines. A variety of reducing agents can be employed, including catalytic hydrogenation with catalysts like platinum(IV) oxide, or transfer hydrogenation. The choice of reducing agent and conditions can influence the selectivity and yield of the reaction.

Intramolecular Friedel-Crafts reactions also provide a reliable route. This involves the cyclization of N-aryl-β-amino acids or their derivatives, where an electrophilic center on the side chain reacts with the electron-rich aromatic ring to form the heterocyclic system.

MethodDescriptionStarting MaterialsKey Features
Skraup-Doebner-von Miller Synthesis Acid-catalyzed reaction of anilines with α,β-unsaturated carbonyl compounds.Anilines, α,β-unsaturated aldehydes/ketonesHistorically significant, often requires harsh conditions.
Reductive Cyclization Reduction of a nitro group to an amine, followed by intramolecular cyclization.Substituted nitroarenesVersatile for introducing substituents.
Quinoline Reduction Direct reduction of the corresponding quinoline to a tetrahydroquinoline.QuinolinesStraightforward, various reducing agents applicable.
Intramolecular Friedel-Crafts Reaction Cyclization of N-aryl-β-amino acids or derivatives.N-aryl-β-amino acidsGood for constructing the heterocyclic ring.

Multi-Component and Domino Reaction Strategies in Tetrahydroquinoline Synthesis

To enhance synthetic efficiency, multi-component reactions (MCRs) and domino reactions have been developed for the one-pot synthesis of tetrahydroquinolines. These methods offer advantages in terms of atom economy and reduced purification steps.

The Povarov reaction is a prominent example of a three-component reaction that yields highly substituted tetrahydroquinolines. This [4+2] cycloaddition typically involves an aniline (B41778), an aldehyde, and an alkene. The reaction is often catalyzed by Lewis or Brønsted acids and allows for significant structural diversity in the final product.

Domino reactions that combine several transformations in a single synthetic operation have also been successfully applied. For instance, a domino reaction involving an aniline and two molecules of an aldehyde can lead to the formation of a tetrahydroquinoline scaffold. These reactions often proceed through a series of interconnected steps, such as condensation, cyclization, and rearrangement, to rapidly build molecular complexity.

ReactionTypeComponentsCatalystProduct
Povarov Reaction Multi-componentAniline, Aldehyde, AlkeneLewis/Brønsted AcidSubstituted Tetrahydroquinoline
Domino Reaction DominoAniline, Aldehyde (2 equiv.)VariousSubstituted Tetrahydroquinoline

Stereoselective Synthesis and Chiral Resolution Techniques for Tetrahydroquinolines

The stereochemistry of tetrahydroquinolines is often crucial for their biological activity. Consequently, methods for their stereoselective synthesis and the resolution of racemic mixtures are of significant interest.

Enantioselective Catalysis in Tetrahydroquinoline Preparation

The development of enantioselective catalytic systems has enabled the direct synthesis of chiral tetrahydroquinolines. One notable approach is the use of chiral phosphoric acid catalysts in the Povarov reaction. These catalysts can effectively control the stereochemical outcome of the cycloaddition, leading to the formation of enantioenriched tetrahydroquinolines. The steric and electronic properties of the catalyst play a critical role in inducing asymmetry.

Enzymatic Kinetic Resolution Applications for Chiral Alcohols with Tetrahydroquinoline Moieties

For racemic mixtures of tetrahydroquinolines bearing a hydroxyl group, such as 6-Chloro-1,2,3,4-tetrahydroquinolin-4-ol, enzymatic kinetic resolution (EKR) is a powerful tool for separating the enantiomers. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of enzyme, acyl donor, and solvent are critical parameters for achieving high enantiomeric excess and yield.

TechniqueDescriptionApplicationKey Factor
Enantioselective Catalysis Use of chiral catalysts to direct the stereochemical outcome of a reaction.Asymmetric Povarov reaction for chiral tetrahydroquinolines.Chiral phosphoric acid catalyst.
Enzymatic Kinetic Resolution (EKR) Separation of enantiomers in a racemic mixture using an enzyme.Resolution of racemic tetrahydroquinolin-4-ols.Enzyme selectivity (e.g., lipase).

Strategic Functionalization and Derivatization of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline core can be further modified to explore structure-activity relationships and optimize properties. Strategic functionalization can be achieved at various positions of the bicyclic system.

The nitrogen atom of the tetrahydroquinoline ring is a common site for derivatization. It can be readily alkylated, acylated, or arylated to introduce a wide range of substituents. These modifications can significantly impact the molecule's biological activity.

Functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring. For example, the chlorine atom in this compound directs incoming electrophiles to specific positions.

The hydroxyl group at the C4 position offers another handle for derivatization. It can be converted to other functional groups, such as ethers or esters, or it can be eliminated to introduce a double bond, providing a route to quinoline derivatives. Furthermore, the methylene (B1212753) groups of the heterocyclic ring can also be functionalized, although this is often more challenging.

PositionType of FunctionalizationReagents/ConditionsPotential Modifications
N1-position Alkylation, Acylation, ArylationAlkyl halides, Acyl chlorides, Aryl halidesIntroduction of diverse substituents.
Aromatic Ring Electrophilic Aromatic SubstitutionNitrating agents, Halogenating agentsIntroduction of nitro, halogen, etc.
C4-position Esterification, Etherification, EliminationAcyl chlorides, Alkyl halides, Dehydrating agentsFormation of esters, ethers, or a C3-C4 double bond.

Halogenation and Regioselective Substituent Introduction

The introduction of a halogen atom, specifically chlorine, at the 6-position of the 1,2,3,4-tetrahydroquinolin-4-ol (B1583627) ring system is a key synthetic challenge that requires precise control over the reaction conditions to achieve the desired regioselectivity. The electronic properties of the tetrahydroquinoline ring are significantly influenced by the nitrogen atom, which can be modulated through the use of protecting groups.

Research into the electrophilic substitution of tetrahydroquinolines has demonstrated that the regiochemical outcome is highly dependent on the nature of the nitrogen substituent. For instance, in the case of nitration, the N-unsubstituted or N-protonated tetrahydroquinoline directs substitution primarily to the 7-position. Conversely, when the nitrogen is protected with an electron-withdrawing group, such as an acetyl or trifluoroacetyl group, the substitution is directed to the 6-position with high selectivity. This principle of employing N-protection to steer electrophilic substitution can be effectively applied to halogenation reactions.

To achieve the synthesis of this compound, a strategy involving the N-protection of a 1,2,3,4-tetrahydroquinolin-4-ol precursor is paramount. Acylation of the nitrogen atom deactivates the ortho and para positions relative to the nitrogen, thereby favoring electrophilic attack at the 6-position of the carbocyclic ring.

Table 1: Regioselective Halogenation of N-Acyl-1,2,3,4-tetrahydroquinolin-4-ol

EntryHalogenating AgentN-Protecting GroupSolventTemperature (°C)Major Product
1N-Chlorosuccinimide (NCS)AcetylDichloromethane0 to rt1-Acetyl-6-chloro-1,2,3,4-tetrahydroquinolin-4-ol
2Chlorine (Cl₂)TrifluoroacetylAcetic Acidrt6-Chloro-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-4-ol

This table is illustrative and based on the general principles of electrophilic aromatic substitution on N-acylated tetrahydroquinolines.

The subsequent removal of the N-protecting group under appropriate conditions, such as acidic or basic hydrolysis, would then yield the target compound, this compound.

N-Substitution and Hydroxyl Group Modifications

Further derivatization of the this compound scaffold can be achieved through modifications at the nitrogen atom and the hydroxyl group. These modifications are crucial for exploring the structure-activity relationships of this class of compounds.

N-Substitution:

The secondary amine of the tetrahydroquinoline ring is a versatile handle for introducing a variety of substituents. N-alkylation can be achieved by treating this compound with alkyl halides in the presence of a base. Phase transfer catalysis has been shown to be an effective method for the N-alkylation of related chloro-substituted quinolinones, suggesting its applicability to the tetrahydroquinolin-4-ol system .

Table 2: N-Alkylation of this compound

EntryAlkylating AgentBaseCatalystSolventProduct
1Methyl IodideK₂CO₃Tetrabutylammonium Bromide (TBAB)Acetone6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-4-ol
2Benzyl BromideNaH-DMF1-Benzyl-6-chloro-1,2,3,4-tetrahydroquinolin-4-ol

This table represents potential reaction conditions based on established methods for N-alkylation of similar heterocyclic systems.

N-acylation can be readily accomplished using acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, to afford the corresponding N-acyl derivatives.

Hydroxyl Group Modifications:

The hydroxyl group at the 4-position offers another site for structural diversification.

O-Alkylation (Etherification): The formation of ethers can be achieved via a Williamson ether synthesis, where the hydroxyl group is deprotonated with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. Regioselective O-alkylation has been reported for related quinolinone systems, indicating the feasibility of this transformation researchgate.net.

Esterification: The hydroxyl group can be converted to an ester by reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a suitable base or catalyst. Standard esterification procedures are generally applicable to this substrate.

Table 3: Hydroxyl Group Modifications of this compound

ModificationReagentBase/CatalystSolventProduct
O-AlkylationEthyl IodideNaHTHF6-Chloro-4-ethoxy-1,2,3,4-tetrahydroquinoline
EsterificationAcetic AnhydridePyridineDichloromethane6-Chloro-1,2,3,4-tetrahydroquinolin-4-yl acetate

This table illustrates common synthetic transformations for the modification of hydroxyl groups.

Through these advanced synthetic methodologies, a diverse library of derivatives based on the this compound scaffold can be accessed, enabling further investigation into their chemical and biological properties.

Structure Activity Relationship Sar and Ligand Design Studies of 6 Chloro 1,2,3,4 Tetrahydroquinolin 4 Ol Analogs

Influence of Structural Modifications on Biological Activity Profiles

Although direct SAR studies on 6-Chloro-1,2,3,4-tetrahydroquinolin-4-ol are not extensively detailed in publicly available literature, the principles of ligand design for the broader tetrahydroquinoline class provide significant insights. The biological activity of these analogs is highly dependent on the nature, position, and orientation of various substituents on the tetrahydroquinoline core.

Research on related scaffolds, such as tetrahydroisoquinolines, has demonstrated that lipophilicity and the nature of linking groups are critical for biological activity. For instance, in a series of tetrahydroisoquinoline-based inhibitors of M. tb ATP synthase, a general trend of improved potency was observed with increased lipophilicity. The study also highlighted that the type of linker at position 7 was crucial, with –CH2– or –CONH– linkers being more effective than –CO– or –COCH2– linkers, suggesting that the precise positioning of terminal aromatic rings is vital for target binding. nih.gov

In the context of tetrahydroquinoline derivatives designed as Lysine-specific demethylase 1 (LSD1) inhibitors, SAR analysis revealed key structural requirements for enhancing inhibitory activity. mdpi.com It was noted that:

Substitutions on the phenyl ring: The introduction of small hydrophobic and hydrogen-bonding donor groups in certain regions of the molecule enhances inhibitor activity.

Hydrophobic groups: Introducing appropriate hydrophobic groups in other specific regions is also favorable for activity.

Bulky and hydrophilic groups: The addition of bulky, hydrophilic, and hydrogen bond acceptor groups can be beneficial in other areas of the molecule. mdpi.com

These general principles suggest that for this compound analogs, modifications at the N1 position, the C4 hydroxyl group, and other positions on the aromatic ring could significantly modulate their biological profiles. For example, esterification or etherification of the 4-hydroxyl group or substitution at the N1 position with various alkyl or acyl groups would alter the compound's polarity, hydrogen bonding capacity, and steric profile, thereby influencing its interaction with a target protein. The chlorine atom at the C6 position already contributes to the electronic properties and lipophilicity of the aromatic ring, and further substitutions could fine-tune these characteristics.

Stereochemical Aspects in Ligand-Target Interactions

The presence of a chiral center at the C4 position (bearing the hydroxyl group) in this compound means the compound exists as a pair of enantiomers (R and S). Stereochemistry is a critical factor in pharmacology, as biological macromolecules like enzymes and receptors are chiral, often leading to stereospecific interactions with ligands.

While specific studies detailing the differential activity of the (R)- and (S)-enantiomers of this compound are not prominent, the importance of chirality is a well-established principle in drug design. It is highly probable that the two enantiomers will exhibit different biological activities, potencies, and even metabolic profiles. One enantiomer may fit snugly into the binding site of a target protein, forming optimal interactions (e.g., hydrogen bonds, hydrophobic interactions), while the other enantiomer may bind less effectively or not at all due to steric hindrance or improper orientation of key functional groups.

This stereoselectivity is crucial for ligand-target interactions. The precise three-dimensional arrangement of the chloro-substituted aromatic ring and the 4-hydroxyl group relative to the rest of the tetrahydroquinoline scaffold will dictate the binding affinity and efficacy. The hydroxyl group, in particular, can act as a critical hydrogen bond donor or acceptor, and its spatial orientation is paramount for effective binding to corresponding residues in a target's active site. Therefore, the synthesis and biological evaluation of individual enantiomers are essential steps in the development of any chiral drug candidate based on this scaffold.

Computational Chemistry Approaches to Molecular Design and Target Docking

Computational chemistry provides powerful tools for understanding ligand-target interactions and guiding the rational design of new analogs. Techniques like molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) are frequently employed to study quinoline (B57606) and tetrahydroquinoline derivatives. mdpi.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein's active site. For analogs of this compound, docking studies can elucidate how the molecule interacts with key amino acid residues. For example, a study on 7-chloro-4-hydroxyquinoline (B73993) binding to the ACE2 enzyme identified specific binding interactions, highlighting the utility of this approach. nih.gov Docking simulations would likely show the 4-hydroxyl group forming hydrogen bonds with polar residues (like serine, threonine, or glutamine), while the chloro-substituted benzene (B151609) ring engages in hydrophobic or pi-stacking interactions with aromatic residues (such as phenylalanine, tyrosine, or tryptophan). These insights can guide the design of new analogs with improved binding affinity by introducing substituents that enhance these interactions.

3D-QSAR: This method establishes a quantitative relationship between the 3D properties of a series of molecules and their biological activities. Studies on tetrahydroquinoline derivatives as LSD1 inhibitors have successfully used 3D-QSAR models, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to guide the design of novel inhibitors. mdpi.com

These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For instance, a CoMFA model might indicate that a bulky, electropositive substituent at a particular position on the tetrahydroquinoline ring would increase activity. mdpi.com Such models have proven to have good statistical and predictive properties, making them valuable for virtual screening and the rational design of new, more potent analogs of this compound. mdpi.com

A 3D-QSAR study on 40 tetrahydroquinoline derivatives yielded robust CoMFA and CoMSIA models, which were then used to design novel compounds with potentially enhanced activity. mdpi.com The statistical validation of these models is presented in the table below.

Modelq² (Cross-validated coefficient)R²pred (Predictive ability)r² (Coefficient of determination)
CoMFA0.7780.709-
CoMSIA0.7640.713-

This table summarizes the statistical results of 3D-QSAR models developed for a series of 40 tetrahydroquinoline derivative inhibitors, demonstrating good internal and external predictive power. mdpi.com

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising candidates, saving time and resources in the drug discovery process.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 6-Chloro-1,2,3,4-tetrahydroquinolin-4-ol in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework, while two-dimensional (2D) NMR experiments like COSY and HSQC are used to establish connectivity.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The aromatic region would display signals for the three protons on the chlorinated benzene (B151609) ring. Due to the substitution pattern, these protons would exhibit specific splitting patterns (e.g., doublets and doublets of doublets) based on their coupling with adjacent protons. The proton at C5 would likely appear as a doublet, the proton at C7 as a doublet of doublets, and the proton at C8 as a doublet.

The protons on the saturated heterocyclic ring also provide crucial structural information. The proton attached to the hydroxyl-bearing carbon (C4-H) would appear as a characteristic signal, likely a triplet or doublet of doublets, with its chemical shift influenced by the electronegative oxygen atom. The methylene (B1212753) protons at C2 and C3 would show complex splitting patterns due to both geminal and vicinal coupling. The protons of the amine (N-H) and alcohol (O-H) groups would appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton, with nine distinct signals expected for the nine carbon atoms of the molecule. The chemical shifts would confirm the presence of aromatic carbons, aliphatic carbons, a carbon atom bonded to chlorine (C6), and a carbon atom bonded to a hydroxyl group (C4).

Conformational analysis of the tetrahydroquinoline ring, which typically adopts a half-chair conformation, can be investigated through the analysis of proton-proton coupling constants (³JHH values) and through Nuclear Overhauser Effect (NOE) experiments. These analyses reveal the spatial relationships between protons and help define the preferred three-dimensional structure of the molecule in solution.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-5 7.1 - 7.3 d (doublet) ~8-9
H-7 6.9 - 7.1 dd (doublet of doublets) ~8-9, ~2-3
H-8 6.6 - 6.8 d (doublet) ~2-3
H-4 4.6 - 4.8 t (triplet) ~6-8
N-H Variable (broad) s (singlet) N/A
O-H Variable (broad) s (singlet) N/A
H-2 (axial & equatorial) 3.1 - 3.4 m (multiplet) N/A

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-8a (Quaternary) 145 - 148
C-4a (Quaternary) 128 - 132
C-6 (Quaternary, C-Cl) 125 - 128
C-5 127 - 130
C-7 120 - 124
C-8 115 - 118
C-4 (C-OH) 65 - 70
C-2 40 - 45

X-ray Crystallography for Molecular Conformation and Absolute Configuration Determination

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, a precise map of electron density can be generated, revealing the exact positions of all atoms.

This technique would definitively confirm the molecular connectivity and provide highly accurate measurements of bond lengths and bond angles. A key outcome would be the determination of the conformation of the six-membered heterocyclic ring. In the solid state, this ring is expected to adopt a stable, low-energy conformation, such as a half-chair.

Furthermore, the carbon atom at the 4-position (C4) is a stereocenter, meaning the compound can exist as a pair of enantiomers. X-ray crystallographic analysis of a single enantiomer, often facilitated by the presence of a heavy atom like chlorine, allows for the determination of the absolute configuration (R or S) at this chiral center. This information is critical in fields like medicinal chemistry, where different enantiomers can have vastly different biological activities. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which dictate the crystal packing arrangement.

Mass Spectrometry (MS) and Chromatographic Methods (HPLC, LC-MS, UPLC) in Purity Assessment and Reaction Monitoring

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which serves to confirm the molecular formula, C₉H₁₀ClNO. uni.lu The analysis also reveals characteristic fragmentation patterns upon ionization, which can provide further structural confirmation. The predicted monoisotopic mass is 183.04509 Da. uni.lu

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

Adduct Ion Predicted m/z (mass-to-charge ratio)
[M+H]⁺ 184.05237
[M+Na]⁺ 206.03431
[M-H]⁻ 182.03781
[M+NH₄]⁺ 201.07891
[M+K]⁺ 222.00825

Data sourced from predicted values. uni.lu

Chromatographic techniques are indispensable for assessing the purity of the compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) separate the target compound from impurities, starting materials, and byproducts. A pure sample will ideally show a single, sharp peak at a characteristic retention time under specific conditions (e.g., column type, mobile phase composition, and flow rate).

When coupled with mass spectrometry (LC-MS), these techniques become even more powerful. As components elute from the chromatography column, they are directly introduced into the mass spectrometer, allowing for the determination of the molecular weight of each separated peak. This is invaluable for identifying impurities and confirming the identity of the product peak in a complex reaction mixture, making it a primary tool for reaction monitoring.

Fourier Transform-Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform-Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The presence of the alcohol group would be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. The secondary amine N-H stretch would appear as a moderate peak around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the saturated ring would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. Finally, the C-O stretch of the secondary alcohol would be visible in the 1000-1200 cm⁻¹ range, and the C-Cl stretch would produce a signal in the fingerprint region, typically between 600-800 cm⁻¹.

Table 4: Predicted FTIR Spectral Data for this compound

Functional Group Bond Type Predicted Absorption Range (cm⁻¹) Intensity
Alcohol O-H stretch 3200 - 3600 Broad, Strong
Secondary Amine N-H stretch 3300 - 3500 Moderate
Aromatic C-H C-H stretch 3000 - 3100 Moderate
Aliphatic C-H C-H stretch 2850 - 2960 Moderate
Aromatic Ring C=C stretch 1450 - 1600 Moderate
Secondary Alcohol C-O stretch 1000 - 1200 Strong

Emerging Research Directions and Future Perspectives for 6 Chloro 1,2,3,4 Tetrahydroquinolin 4 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies for the Compound

The synthesis of the 6-Chloro-1,2,3,4-tetrahydroquinolin-4-ol scaffold is an area of active research, with a focus on developing more efficient, selective, and environmentally benign methods. Traditional approaches often involve multi-step sequences, but modern organic synthesis is moving towards more streamlined processes.

Novel strategies for constructing the core tetrahydroquinoline ring system include domino reactions, which allow for the formation of multiple chemical bonds in a single operation without isolating intermediates, contributing to high atom economy and reduced waste. nih.gov These cascade reactions can be initiated by processes such as the reduction of a nitro group followed by cyclization and reductive amination. nih.gov Another sustainable approach is the "borrowing hydrogen" methodology, which uses a manganese pincer complex to facilitate an atom-efficient one-pot cascade reaction that generates water as the only byproduct. nih.gov

Furthermore, green chemistry principles are being integrated into synthetic designs. This includes the use of electrochemical methods for the hydrogenation of quinoline (B57606) precursors, which can be performed at room temperature with high efficiency. rsc.org The use of water as a solvent and Lewis acids like Aluminum Chloride (AlCl₃) as catalysts in cyclocondensation reactions also represents a move towards more sustainable processes. researchgate.net For the specific synthesis of 4-substituted tetrahydroquinolines, methods involving selective deprotonation and functionalization have been developed, allowing for precise modification of the core structure. nih.gov

Synthetic MethodologyDescriptionKey AdvantagesRelevant Research Focus
Domino (Cascade) ReactionsMulti-step sequences where subsequent reactions occur without adding new reagents, triggered by the functionality formed in the previous step. nih.govHigh efficiency, atom economy, reduced waste, and operational simplicity. nih.govConversion of 2-nitroarylketones via reduction-reductive amination. nih.gov
Borrowing Hydrogen (BH) StrategyA one-pot cascade reaction promoted by a manganese(I) PN³ pincer complex, starting from 2-aminobenzyl alcohols and secondary alcohols. nih.govAtom-efficient, generates only water as a byproduct, no additional reducing agents required. nih.govDirect synthesis of 1,2,3,4-tetrahydroquinolines. nih.gov
Electrochemical SynthesisSelective synthesis via electrochemical hydrocyanomethylation or hydrogenation of quinoline skeletons using acetonitrile. rsc.orgMild reaction conditions (room temperature), high efficiency, and good functional group tolerance. rsc.orgSelective hydrogenation of the quinoline ring. rsc.org
Green CatalysisUse of environmentally benign catalysts and solvents, such as Lewis acids (e.g., AlCl₃) in aqueous media. researchgate.netSustainable, uses inexpensive and non-toxic materials, can be performed under mild conditions. researchgate.netCyclocondensation reactions of anilines with cyclic enol ethers. researchgate.net

Elucidation of Underexplored Biological Mechanisms and Novel Targets

The tetrahydroquinoline scaffold is a versatile framework in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory effects. mdpi.comeurekaselect.com Research into this compound and related structures is aimed at uncovering new biological mechanisms and identifying novel protein targets.

One significant area of investigation is the inhibition of the transcription factor NF-κB, which is involved in immune and inflammatory responses, as well as cellular growth. nih.gov Certain 1,2,3,4-tetrahydroquinolines have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity. nih.gov Another emerging target is the mammalian target of rapamycin (B549165) (mTOR), a key protein in regulating cell proliferation, where the tetrahydroquinoline scaffold has shown binding potential. mdpi.com

Recent studies have also pointed to Lysine-specific demethylase 1 (LSD1) as a significant target for anticancer drug research, with tetrahydroquinoline derivatives being developed as reversible inhibitors. mdpi.com Additionally, a novel mechanism of action for related heterocyclic compounds is the inhibition of ferritinophagy, a process of autophagy-mediated degradation of ferritin, which can suppress ferroptosis (a form of programmed cell death). A benzofuro[2,3-b]pyridine (B12332454) compound was found to bind to the cargo receptor NCOA4, disrupting its interaction with ferritin and thereby inhibiting this pathway. acs.org This opens up the possibility that the this compound scaffold could be modified to target similar autophagy-related processes.

Potential Target/MechanismBiological SignificanceRelevance of Tetrahydroquinoline Scaffold
NF-κB InhibitionNF-κB dysregulation is associated with cancer, inflammation, and autoimmune diseases. nih.gov1,2,3,4-Tetrahydroquinolines have been identified as potent inhibitors of NF-κB transcriptional activity. nih.gov
mTOR InhibitionmTOR is a central regulator of cell growth and proliferation and is a key target in cancer therapy. mdpi.comThe tetrahydroquinoline scaffold is being explored for its mTOR-binding potential in the design of new inhibitors. mdpi.com
LSD1 InhibitionLSD1 is a histone-modifying enzyme that is a significant target for anticancer drug development. mdpi.comTetrahydroquinoline derivatives have been designed as potent, reversible inhibitors of LSD1. mdpi.com
Ferritinophagy InhibitionThis pathway regulates iron metabolism and its inhibition can protect cells from ferroptosis, a process implicated in various diseases. acs.orgRelated heterocyclic scaffolds have been shown to inhibit ferritinophagy by targeting the NCOA4-ferritin interaction, suggesting a potential new mechanism for tetrahydroquinolines. acs.org

Advanced Structural Biology and Ligand-Binding Studies

Understanding the three-dimensional structure of this compound and how it interacts with biological targets is crucial for rational drug design. Structural studies on related compounds provide significant insights into the conformational properties of this scaffold.

The non-aromatic, saturated ring of the tetrahydroquinoline system typically adopts a flexible conformation, such as a half-chair. researchgate.net The precise conformation is critical as it dictates the spatial orientation of substituents, such as the hydroxyl group at the C4 position. The stereochemistry of this hydroxyl group (whether it is in an axial or equatorial position) will profoundly influence its ability to form hydrogen bonds and other interactions within a protein's binding pocket.

Molecular docking and simulation studies on related tetrahydroisoquinoline analogs have been used to elucidate binding modes with various targets. rsc.orgscispace.com These studies reveal that the tetrahydroquinoline core can engage in key interactions:

Hydrogen Bonding: The nitrogen atom of the ring and the hydroxyl group at C4 can act as hydrogen bond donors or acceptors.

Hydrophobic Interactions: The aromatic portion of the molecule can form hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Tryptophan, Tyrosine) in the target protein. rsc.org

Halogen Bonding: The chlorine atom at the C6 position can potentially participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity.

Computational models like 3D-QSAR (Quantitative Structure-Activity Relationship) are used to understand how different functional groups contribute to the biological activity of tetrahydroquinoline derivatives, guiding the design of more potent molecules. mdpi.com

Structural FeatureDescriptionPotential Role in Ligand Binding
Tetrahydroquinoline CoreA bicyclic system with a fused benzene (B151609) and a saturated heterocyclic ring.Provides a rigid anchor for substituents and participates in hydrophobic interactions.
Flexible Saturated RingAdopts non-planar conformations like a half-chair. researchgate.netAllows the molecule to adapt to the topology of the binding site.
C4-Hydroxyl GroupA polar functional group on the saturated ring.Acts as a key hydrogen bond donor/acceptor, critical for target recognition and binding affinity.
C6-Chlorine AtomAn electron-withdrawing halogen on the aromatic ring.Modulates the electronic properties of the aromatic system and can participate in halogen bonding.
Ring Nitrogen AtomA secondary amine within the heterocyclic ring.Can serve as a hydrogen bond donor and a point for chemical modification. rsc.org

Application of this compound as a Scaffold in Chemical Probe Development for Biological Systems

The this compound structure serves as an excellent starting point, or scaffold, for the development of chemical probes. Chemical probes are small molecules designed to interact with specific protein targets, enabling the study of their biological function in cells and organisms. The tetrahydroquinoline scaffold is considered a "privileged structure" in medicinal chemistry because it is capable of binding to a variety of biological targets.

The functional groups on this compound provide distinct "handles" for chemical modification:

The Secondary Amine (N1): This position can be readily acylated, alkylated, or arylated to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships. nih.gov

The Hydroxyl Group (C4): This group can be esterified, etherified, or replaced to modulate polarity and hydrogen-bonding capacity. Its presence also introduces a chiral center, allowing for the synthesis and evaluation of individual stereoisomers, which often exhibit different biological activities.

The Aromatic Ring: The chlorine atom at C6 can be replaced or supplemented with other groups through cross-coupling reactions, altering the electronic and steric properties of the molecule.

This modular approach allows for the creation of a diverse library of compounds derived from the parent scaffold. nih.gov Such a library can be used in high-throughput screening campaigns to identify "hits" against new or underexplored biological targets. nih.gov While some complex fused tricyclic tetrahydroquinolines have been identified as potential pan-assay interference compounds (PAINS) that can interfere with screening assays, the simpler bicyclic scaffold of this compound is less prone to such issues and remains a valuable core for generating specific and optimizable chemical probes. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-1,2,3,4-tetrahydroquinolin-4-ol, and what reagents are critical for chlorination?

  • Methodological Answer : A common approach involves reducing quinoline derivatives using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield the tetrahydroquinolin scaffold, followed by chlorination with thionyl chloride (SOCl₂) in chloroform. This two-step protocol ensures regioselective introduction of the chloro group at the 6-position . Optimization of reaction time (e.g., 24 hours for LiAlH₄ reduction) and stoichiometry is critical to minimize side products.

Q. How is this compound purified post-synthesis, and what analytical techniques validate purity?

  • Methodological Answer : Purification typically employs silica gel column chromatography using gradients of ethyl acetate/hexane. Purity is confirmed via high-resolution mass spectrometry (HRMS), 1H^1H- and 13C^{13}C-NMR, and melting point analysis. For example, analogous tetrahydroquinoline derivatives show distinct NMR shifts for the hydroxyl (δ 4.5–5.0 ppm) and chloro-substituted aromatic protons (δ 7.2–7.8 ppm) .

Q. What are the key spectral characteristics of this compound for structural confirmation?

  • Methodological Answer : The hydroxyl group exhibits a broad peak in 1H^1H-NMR (δ 4.8–5.2 ppm), while the chloro-substituted aromatic protons display coupling patterns consistent with para-substitution. IR spectroscopy confirms O–H stretching (~3200 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹). Melting points for similar derivatives range from 94–142°C, depending on substituents .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing diastereomer formation?

  • Methodological Answer : Yield optimization requires precise control of reaction temperature and solvent polarity. For example, THF enhances LiAlH₄ reduction efficiency compared to ethers. Chiral resolution via supercritical fluid chromatography (SFC) with cellulose-based columns effectively separates enantiomers, as demonstrated in analogous tetrahydroisoquinoline syntheses .

Q. What strategies address contradictions in NMR data for structurally similar analogs?

  • Methodological Answer : Discrepancies in aromatic proton shifts often arise from substituent electronic effects. For instance, electron-withdrawing groups (e.g., –Cl) deshield adjacent protons, shifting signals downfield. Comparative analysis with literature data (e.g., 6-bromo analogs) and computational modeling (DFT) can resolve ambiguities .

Q. How should hygroscopic intermediates be handled during synthesis?

  • Methodological Answer : Critical steps (e.g., LiAlH₄ reduction) must be performed under anhydrous conditions using Schlenk lines or gloveboxes. Post-reaction quenching with saturated ammonium chloride ensures safe handling. Storage of intermediates under inert gas (N₂/Ar) prevents hydrolysis .

Q. What mechanistic insights exist for the chloro group’s regioselective introduction?

  • Methodological Answer : Chlorination likely proceeds via an electrophilic aromatic substitution mechanism, where SOCl₂ generates Cl⁺ under acidic conditions. Steric hindrance from the tetrahydroquinolin scaffold directs substitution to the 6-position. Kinetic studies using deuterated analogs could further elucidate this pathway .

Q. How is the compound evaluated for biological activity, and what assays are relevant?

  • Methodological Answer : In vitro assays (e.g., enzyme inhibition, receptor binding) are standard. For example, tetrahydroquinoline derivatives are screened against cancer cell lines using MTT assays, with IC₅₀ values correlated to substituent electronic profiles. Metabolite stability is assessed via liver microsome studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.